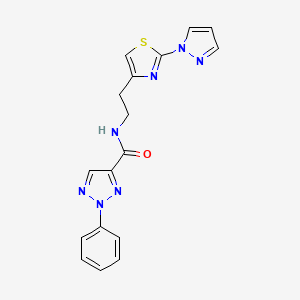

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a thiazole-triazole backbone linked to a pyrazole moiety and a phenyl-substituted carboxamide group. The thiazole and triazole rings contribute to its π-π stacking and hydrogen-bonding capabilities, while the pyrazole group may enhance selectivity in target binding.

Structural characterization tools such as X-ray crystallography (e.g., SHELX programs for refinement ) would be critical for confirming its 3D conformation and intermolecular interactions.

Properties

IUPAC Name |

2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7OS/c25-16(15-11-20-24(22-15)14-5-2-1-3-6-14)18-9-7-13-12-26-17(21-13)23-10-4-8-19-23/h1-6,8,10-12H,7,9H2,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWBOGYLGCHNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Mode of Action

It is known that molecules containing a thiazole ring can have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place. This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.

Biochemical Pathways

Thiazole-containing molecules may activate or stop the biochemical pathways. This could lead to a variety of downstream effects, depending on the specific pathways and targets involved.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

It is known that thiazole-containing molecules can have a variety of biological activities, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its targets and mode of action.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of heterocyclic moieties including pyrazole, thiazole, and triazole. These structures are often associated with various pharmacological activities. The IUPAC name reflects its complex structure:

| Property | Details |

|---|---|

| Molecular Formula | C16H15N5OS |

| IUPAC Name | This compound |

| CAS Number | 1428349-94-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

- Receptor Modulation : It can bind to receptors that modulate immune responses or inflammation.

- Antiviral Activity : Recent studies indicate potential efficacy against viral infections, including SARS-CoV-2, by inhibiting viral replication and protease activity .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

Anticancer Activity

Several derivatives of compounds containing similar moieties have shown promising anticancer properties. For instance:

- Case Study 1 : A related thiazole derivative exhibited significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 5 µM .

Antimicrobial Properties

The compound has also been tested for antimicrobial activities:

- Case Study 2 : Compounds with thiazole rings demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Antiviral Effects

Research has identified that certain derivatives can inhibit viral replication significantly:

- Case Study 3 : A study on triazole derivatives revealed that compounds similar to the target compound inhibited SARS-CoV-2 replication by over 50% without significant cytotoxicity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Some key observations include:

- Thiazole and Triazole Moieties : The presence of these rings is essential for enhancing anticancer activity.

- Substituents on the Phenyl Ring : Electron-donating groups at specific positions on the phenyl ring improve potency against certain cancer cell lines .

- Linker Variability : Variations in the ethylene linker can influence the binding affinity to target proteins and overall biological efficacy.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant potential as an anticancer agent. Research indicates that compounds with similar structural motifs often demonstrate inhibitory effects on various kinases involved in cancer proliferation. For instance, derivatives of this compound have shown notable antiproliferative activity against several cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MCF-7 | Significant inhibition |

| Cervical Cancer | HeLa | Significant inhibition |

These findings suggest that the compound may inhibit specific signaling pathways related to tumor growth, making it a candidate for further pharmacological evaluation.

Antimicrobial Properties

In addition to its anticancer properties, this compound is being explored for its antimicrobial activity. Heterocyclic compounds like triazoles and pyrazoles are known for their broad spectrum of biological activities, including antimicrobial effects. Research has indicated that derivatives of similar compounds can exhibit:

- Antibacterial properties

- Antifungal properties

- Antiviral activities

These characteristics make N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide a versatile candidate for developing new antimicrobial agents .

Other Therapeutic Applications

The structural diversity of this compound allows for exploration in various therapeutic areas beyond oncology and infectious diseases:

Anti-inflammatory Properties

Compounds containing triazole rings have been associated with anti-inflammatory activities. Ongoing research aims to evaluate the efficacy of this compound in reducing inflammation in various models .

Neuroprotective Effects

Some studies indicate that similar compounds may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms underlying these effects are being studied through various biochemical assays .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The general synthetic pathway includes:

- Formation of the pyrazole ring through reactions involving hydrazine and suitable carbonyl compounds.

- Synthesis of the thiazole ring by reacting pyrazole derivatives with α-haloketones.

- Coupling reactions to form the final carboxamide structure.

These synthetic strategies are crucial for developing derivatives with enhanced biological profiles and understanding structure–activity relationships .

Chemical Reactions Analysis

Functionalization of the Ethyl Linker

The ethyl spacer connecting the thiazole and triazole carboxamide groups is introduced via nucleophilic alkylation:

-

Stepwise Process :

Triazole Carboxamide Coupling

The final triazole carboxamide moiety is appended via amide bond formation:

-

Reagents : 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is activated using EDC/HOBt and coupled to the ethylamine intermediate in anhydrous DCM.

-

Conditions : Stirring at 0°C to room temperature for 12–24 hours (yield: ~80–85%) .

Key Reaction Data and Characterization

While explicit data for the target compound is unavailable, analogous reactions provide benchmarks:

Hypothetical Reactivity and Stability

-

Acid/Base Stability : The thiazole and triazole rings are stable under mild acidic/basic conditions but may degrade in strongly oxidizing environments .

-

Electrophilic Substitution : The pyrazole nitrogen and thiazole sulfur are potential sites for electrophilic attack (e.g., nitration, sulfonation) .

-

Biological Activity : Analogous compounds show antimicrobial and antitumor properties, suggesting this molecule may interact with biological targets via hydrogen bonding (triazole NH) and π-π stacking (phenyl group) .

Challenges and Limitations

-

Stereochemical Complexity : The ethyl linker may introduce conformational flexibility, complicating crystallization .

-

Spectral Overlap : ¹H NMR signals for pyrazole, thiazole, and triazole protons often overlap in δ 7.0–8.5 ppm, requiring high-resolution NMR or X-ray diffraction for unambiguous assignment .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparison with structurally or functionally analogous molecules is provided below:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity : The target compound’s thiazole-triazole-pyrazole scaffold distinguishes it from simpler pyrazole-sulfamide derivatives (e.g., the compound in ), which lack the fused heterocyclic system. This complexity may enhance binding specificity but complicate synthesis .

Functional Groups : The carboxamide group in the target compound contrasts with the sulfamide group in ’s product. Carboxamides are more common in drug design due to their metabolic stability and hydrogen-bonding capacity.

Synthetic Routes : While the target compound’s synthesis is unspecified, the SNAr mechanism described in highlights the utility of aromatic substitution in constructing pyrazole-containing analogs. However, the thiazole and triazole rings likely require additional cyclization steps.

Bioactivity Potential: Pyrazole and triazole moieties are prevalent in kinase inhibitors (e.g., imatinib). The target compound’s triazole-carboxamide group may mimic ATP-binding motifs in kinases, though experimental validation is needed.

Research Findings and Limitations

- Crystallographic Analysis : SHELX programs are indispensable for refining the crystal structure of such multi-heterocyclic compounds, enabling comparisons of bond lengths, angles, and packing modes with analogs.

- Synthetic Challenges : The absence of explicit synthesis details for the target compound limits direct comparisons. However, modular approaches (e.g., coupling pyrazole-thiazole intermediates with triazole-carboxamides) are plausible.

- Bioactivity Data Gap: No experimental data on the compound’s pharmacological properties are provided. Inferred activities are based on structural parallels to known bioactive molecules.

Q & A

Q. Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, thiazole C-S coupling) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Basic: What preliminary biological assays are used to screen this compound for pharmacological activity?

Methodological Answer:

Initial screening focuses on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

- Antimicrobial Activity : Broth microdilution assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorometric substrates .

- Data Interpretation : Dose-response curves and statistical analysis (e.g., GraphPad Prism) to determine potency .

Basic: Which functional groups in the compound’s structure are critical for its reactivity and bioactivity?

Methodological Answer:

Key functional groups include:

- Triazole Ring : Participates in hydrogen bonding and π-π stacking with biological targets .

- Thiazole Moiety : Enhances metabolic stability and influences lipophilicity (logP) .

- Carboxamide Linker : Stabilizes interactions via hydrogen bonding (e.g., with kinase ATP-binding pockets) .

- Pyrazole Substituent : Modulates electronic effects and steric hindrance, affecting binding affinity .

Advanced: How can computational methods optimize the synthesis and predict reaction pathways?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (DFT, Gaussian 16) to model intermediates and transition states .

- Machine Learning : Training models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

- ICReDD Framework : Integrating computation and experimental feedback to refine yields (e.g., reducing side reactions in carboxamide coupling) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and protocols .

- Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers .

- Target Validation : CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes .

- Structural Modifications : Replace hydrophobic substituents (e.g., phenyl) with polar groups (e.g., pyridyl) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of selective derivatives?

Methodological Answer:

- Fragment Replacement : Swap pyrazole with imidazole to assess selectivity for kinases vs. GPCRs .

- Molecular Docking : AutoDock Vina to predict binding modes and identify key residues (e.g., EGFR T790M gatekeeper) .

- Pharmacophore Mapping : MOE software to define essential features (e.g., hydrogen bond acceptors in the triazole ring) .

Advanced: What mechanistic studies elucidate the compound’s mode of action in anticancer assays?

Methodological Answer:

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

- Western Blotting : Detect protein expression changes (e.g., Bcl-2, caspase-3) .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

- In Vivo Models : Xenograft studies in nude mice to validate efficacy and toxicity .

Q. Tables for Key Data

| Synthetic Step | Typical Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyrazole-thiazole coupling | Reflux, DMF, 12h, K₂CO₃ catalyst | 60-75% | |

| Carboxamide formation | EDCI/HOBt, DCM, rt, 24h | 70-85% | |

| Final purification | Silica gel (EtOAc/hexane 3:7) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.